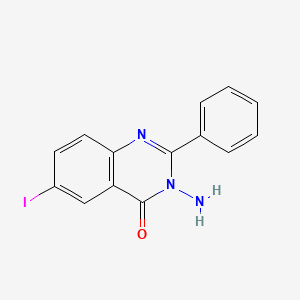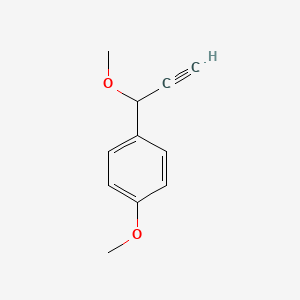![molecular formula C19H18O7 B12580198 2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid CAS No. 193554-39-1](/img/structure/B12580198.png)
2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, where a precursor molecule undergoes a ring-closing reaction to form the oxetane ring . This can be achieved through various cyclization strategies, including the use of epoxide ring opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production of oxetane derivatives often involves scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as hydrogen gas in the presence of a catalyst . Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of diols, while reduction can result in the formation of alcohols or ethers .
Scientific Research Applications
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Oxetane-3,3-diylbis(ethan-1-ol)]: This compound features a similar oxetane ring but with different substituents, leading to variations in its chemical and physical properties.
3-Substituted Oxetanes: These compounds have different substituents on the oxetane ring, which can affect their reactivity and applications.
Uniqueness
2,2’-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid is unique due to its specific combination of the oxetane ring and dibenzoic acid moieties. This structure imparts distinct properties such as high stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
193554-39-1 |
|---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[[3-[(2-carboxyphenoxy)methyl]oxetan-3-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C19H18O7/c20-17(21)13-5-1-3-7-15(13)25-11-19(9-24-10-19)12-26-16-8-4-2-6-14(16)18(22)23/h1-8H,9-12H2,(H,20,21)(H,22,23) |
InChI Key |
GAXMKMLASOSSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COC2=CC=CC=C2C(=O)O)COC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
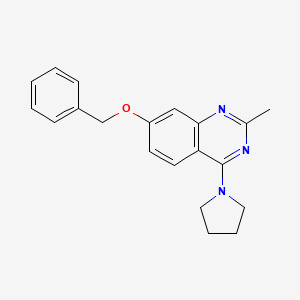
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
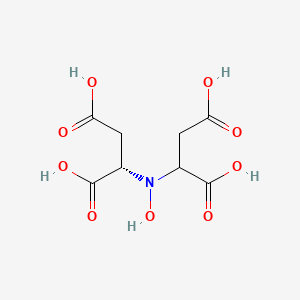
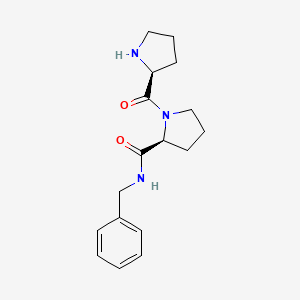
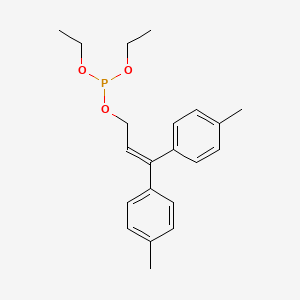
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
